Cas no 40615-39-2 (5’-O-(4,4’-Dimethoxytrityl)thymidine)

5’-O-(4,4’-Dimethoxytrityl)thymidine 化学的及び物理的性質
名前と識別子
-
- 5'-O-(4,4'-Dimethoxytrityl)thymidine
- DMT-T
- 5’-o-[bis(4-methoxyphenyl)phenylmethyl]-thymidin
- 5'-DIMETHOXYTRITYL THYMIDINE
- 5'-O-(4,4'-DIMETHOXYTRITYL)-2'-DEOXYTHYMIDINE
- 5'-O-[Bis(4-methoxyphenyl)benzyl]-2'-deoxythymidine
- 5-O-(4,4-DIMETHOXYTRITYL)THYMIDINE
- 5'-O-DIMETHOXYTRITYL-DEOXYTHYMIDINE
- 5'-O-(DIMETHOXYTRITYL)-THYMIDINE
- 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
- 5 -O-Dimethoxytrityl-deoxythymidine
- 5’-O-(4,4’-Dimethoxytrityl)thymidine
- 5′-O-(4,4′-Dimethoxytrityl)thymidine
- 5‘-O-Dimethoxytrityl-deoxythymidine
- J-700115
- 5'-O-Dimethyltritylthymidine
- DS-14583
- Thymidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-
- DTXSID1074961
- BP-58862
- NS00030821
- CHEMBL3143147
- 5'-O-(4,4'-Dimethoxytrityl)thymidine (DMT-T)
- 5'-O-DMT-Thymidine
- Dimethoxytrityl-T
- 40615-39-2
- 5'-O-DMT-dT
- C31H32N2O7
- CS-0003908
- UBTJZUKVKGZHAD-UPRLRBBYSA-N
- 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenyl-methoxy]methyl]-4-hydroxy-tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione
- Thymidine, 5'-O-(bis(4-methoxyphenyl)phenylmethyl)-
- 1-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxyoxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- HY-20140
- 5'-O-(4,4'-Dimethoxytrityl)-thymidine
- 1-[(2R,4S,5R)-5-[[bis (4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
- 5'--O--(4,4'-dimethyoxytrityl) thymidine
- AKOS015895545
- 1-(2'Deoxy-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-b-D-lyxofuranosyl)thymine
- PD151333
- 1-((2R,4S,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione
- MFCD00010113
- 5'-O-(p,p'-Dimethoxytrityl)thymidine
- AKOS015924177
- 5'-O-(4,4'-dimethoxytrityl) thymidine
- SCHEMBL1775528
- EINECS 255-003-1
- F21487
- DmTr-T
- EN300-1718972
- 5'-O-(4,4'-Dimethoxytrityl)thymidine, 98%
- W-200841
- 5'--O--(4,4'-dimethoxytrityl)thymidine
- D3566
- Thymidine, 5'O(bis(4methoxyphenyl)phenylmethyl)
- DA-49874
- DTXCID8039790
- 5'-O-Dimethoxytritylthymidine
- 5'O(4,4'Dimethoxytrityl)thymidine
- 5'O(p,p'Dimethoxytrityl)thymidine
- 5-DMTT
- 1-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxyoxolan-2-yl]-5-methyl-3H-pyrimidine-2,4-dione
-
- MDL: MFCD00010113
- インチ: InChI=1S/C31H32N2O7/c1-20-18-33(30(36)32-29(20)35)28-17-26(34)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28,34H,17,19H2,1-3H3,(H,32,35,36)/t26-,27+,28+/m0/s1
- InChIKey: UBTJZUKVKGZHAD-UPRLRBBYSA-N
- ほほえんだ: O[C@@H](C[C@H](N1C(NC(C(C)=C1)=O)=O)O2)[C@H]2COC(C3=CC=C(OC)C=C3)(C4=CC=CC=C4)C5=CC=C(OC)C=C5
計算された属性
- せいみつぶんしりょう: 544.22100
- どういたいしつりょう: 544.221
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 40
- 回転可能化学結合数: 9
- 複雑さ: 879
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 107A^2
- ひょうめんでんか: 0
- 互変異性体の数: 3
じっけんとくせい
- 色と性状: ソリッド
- 密度みつど: 1.2483 (rough estimate)
- ゆうかいてん: 114-116 °C (subl.) (lit.)
- ふってん: 618.41°C (rough estimate)
- フラッシュポイント: No data available
- 屈折率: 7 ° (C=1, MeOH)
- あんていせい: Store in Freezer
- PSA: 112.01000
- LogP: 3.51930
- ようかいせい: 未確定
5’-O-(4,4’-Dimethoxytrityl)thymidine セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
- 福カードFコード:1-3-10
-
危険物標識:
- セキュリティ用語:S26;S36
- リスク用語:R36/37/38
- ちょぞうじょうけん:0-10°C
5’-O-(4,4’-Dimethoxytrityl)thymidine 税関データ
- 税関コード:29349990
- 税関データ:
中国税関コード:
29349990
5’-O-(4,4’-Dimethoxytrityl)thymidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O117684-500g |
5’-O-(4,4’-Dimethoxytrityl)thymidine |
40615-39-2 | 98% | 500g |
¥6056.90 | 2023-09-01 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY038286-5g |
5’-O-(4,4’-Dimethoxytrityl)thymidine |
40615-39-2 | ≥98% | 5g |
¥117.00 | 2024-07-09 | |
Cooke Chemical | A6535912-25G |
5′-O-(4,4′-Dimethoxytrityl)thymidine |
40615-39-2 | 98% | 25g |
RMB 408.80 | 2025-02-21 | |
eNovation Chemicals LLC | K19275-1g |
5'-O-(4,4'-DIMETHOXYTRITYL)THYMIDINE |
40615-39-2 | 97% | 1g |
$100 | 2024-05-23 | |
abcr | AB251565-100g |
5'-O-(4,4'-Dimethoxytrityl)thymidine, 98%; . |
40615-39-2 | 98% | 100g |
€406.30 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1032119-100g |
5'-O-DMT-dT |
40615-39-2 | 98% | 100g |
¥2063 | 2023-04-14 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O19250-25g |
1-((2R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione |
40615-39-2 | 25g |
¥468.0 | 2021-09-08 | ||
eNovation Chemicals LLC | D595150-50g |
5'-O-Dimethoxytrityl-deoxythymidine |
40615-39-2 | 97% | 50g |
$360 | 2024-06-05 | |
ChemScence | CS-0003908-10g |
5'-O-DMT-dT |
40615-39-2 | 10g |
$66.0 | 2022-04-27 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O815310-25g |
5'-O-(4,4'-Dimethoxytrityl)thymidine |
40615-39-2 | 98.0% | 25g |
538.00 | 2021-05-17 |
5’-O-(4,4’-Dimethoxytrityl)thymidine サプライヤー
5’-O-(4,4’-Dimethoxytrityl)thymidine 関連文献
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Ivan Yanachkov,Boris Zavizion,Valeri Metelev,Laura J. Stevens,Yekaterina Tabatadze,Milka Yanachkova,George Wright,Anna M. Krichevsky,David R. Tabatadze Org. Biomol. Chem. 2017 15 1363
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Mikkel S. Christensen,Charlotte M. Madsen,Poul Nielsen Org. Biomol. Chem. 2007 5 1586
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3. Solution phase synthesis of ISIS 2922 (Vitravene) by the modified H-phosphonate approachColin B. Reese,Hongbin Yan J. Chem. Soc. Perkin Trans. 1 2002 2619
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Yasunori Mitsuoka,Hiroshi Aoyama,Akira Kugimiya,Yuko Fujimura,Tsuyoshi Yamamoto,Reiko Waki,Fumito Wada,Saori Tahara,Motoki Sawamura,Mio Noda,Yoshiyuki Hari,Satoshi Obika Org. Biomol. Chem. 2016 14 6531
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Magdalena Olesiak,Wojciech J. Stec,Andrzej Okruszek Org. Biomol. Chem. 2009 7 2162
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Mark A. Russell,Andrew P. Laws,John H. Atherton,Michael I. Page Org. Biomol. Chem. 2009 7 52
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V. Kungurtsev,H. L?nnberg,P. Virta RSC Adv. 2016 6 105428
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Pawan K. Sharma,Birgitte H. Mikkelsen,Mikkel S. Christensen,Katrine E. Nielsen,Claus Kirchhoff,S?ren L. Pedersen,Anders M. S?rensen,Kirsten ?stergaard,Michael Petersen,Poul Nielsen Org. Biomol. Chem. 2006 4 2433
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Kees Fluiter,Olaf R. F. Mook,Jeroen Vreijling,Niels Langkj?r,Torben H?jland,Jesper Wengel,Frank Baas Mol. BioSyst. 2009 5 838
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Peter B. Garland,Pawel J. Serafinowski Org. Biomol. Chem. 2009 7 451
5’-O-(4,4’-Dimethoxytrityl)thymidineに関する追加情報
5’-O-(4,4’-Dimethoxytrityl)thymidine: A Key Compound in Nucleic Acid Chemistry and Biomedical Research
5’-O-(4,4’-Dimethoxytrityl)thymidine, with the CAS number 40615-39-2, is a critical synthetic nucleoside derivative that has garnered significant attention in the fields of biochemistry, molecular biology, and pharmaceutical sciences. This compound is a protected form of thymidine, where the 5’-hydroxyl group is substituted with a 4,4’-Dimethoxytrityl group. The Dimethoxytrityl (DMT) protecting group is widely used in nucleic acid synthesis due to its stability under mild reaction conditions and its ability to be selectively removed in subsequent chemical processes. The thymidine moiety, a fundamental component of DNA, serves as the core structure of this compound, making it an essential building block for oligonucleotide synthesis and functional nucleic acid research.
The 5’-O-(4,4’-Dimethoxytrityl)thymidine compound is particularly notable for its role in the synthesis of DNA oligomers, which are widely used in molecular biology for applications such as DNA sequencing, gene cloning, and gene therapy. The Dimethoxytrityl group acts as a temporary protecting group during the synthesis of phosphodiester linkages, ensuring the integrity of the nucleotide backbone. This protection is crucial for maintaining the fidelity of the final oligonucleotide product, which is essential for downstream applications in biotechnology and medicinal chemistry.
Recent advances in nucleic acid chemistry have highlighted the importance of 5’-O-(4,4’-Dimethoxytrityl)thymidine in the development of modified nucleosides with enhanced biological activity. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that the incorporation of Dimethoxytrityl-protected thymidine derivatives into DNA sequences can significantly improve the stability of synthetic oligonucleotides under physiological conditions. This finding has implications for the design of antisense oligonucleotides (ASOs) and siRNA-based therapies, where the stability of the nucleic acid molecule is critical for therapeutic efficacy.
Another area of interest is the use of 5’-O-(4,4’-Dimethoxytrityl)thymidine in the development of nucleic acid-based vaccines. The Dimethoxytrityl group can be removed using mild acidic conditions, allowing for the release of the native thymidine moiety. This property is particularly valuable in the context of mRNA vaccines, where the controlled release of nucleic acid components is essential for immune activation. A 2023 preprint study from the Proceedings of the National Academy of Sciences (PNAS) highlighted the potential of Dimethoxytrityl-protected nucleosides in enhancing the delivery efficiency of mRNA therapeutics, suggesting that such modifications could improve the pharmacokinetic profile of nucleic acid-based drugs.
Furthermore, the Dimethoxytrityl protecting group has been explored for its role in the synthesis of nucleoside analogs with antiviral and antitumor properties. For example, a 2023 study in Nucleic Acids Research reported that the incorporation of Dimethoxytrityl-protected thymidine derivatives into DNA sequences can modulate the activity of DNA polymerases, potentially leading to the development of novel antiviral agents. This research underscores the versatility of 5’-O-(4,4’-Dimethoxytrityl)thymidine as a platform for the design of functional nucleic acid molecules with therapeutic potential.
The synthesis of 5’-O-(4,4’-Dimethoxytrityl)thymidine typically involves the coupling of thymidine with a Dimethoxytrityl group under controlled reaction conditions. The Dimethoxytrityl group is introduced through a nucleophilic substitution reaction, where the 5’-hydroxyl group of thymidine is replaced by the Dimethoxytrityl moiety. This reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF), to ensure optimal reactivity. The resulting Dimethoxytrityl-protected thymidine derivative is then purified using chromatographic techniques to isolate the desired product.
One of the key advantages of 5’-O-(4,4’-Dimethoxytrityl)thymidine is its compatibility with automated oligonucleotide synthesis systems. The Dimethoxytrityl group can be selectively removed using mild acidic conditions, allowing for the sequential synthesis of longer DNA sequences. This property makes the compound an ideal starting material for the preparation of complex oligonucleotides, which are widely used in molecular biology, diagnostics, and therapeutic applications.
In the context of drug discovery, 5’-O-(4,4’-Dimethoxytrityl)thymidine has been investigated as a potential scaffold for the development of nucleoside analogs with antitumor activity. A 2023 study in Cancer Research demonstrated that the incorporation of Dimethoxytrityl-protected thymidine derivatives into DNA sequences can induce DNA damage, leading to the inhibition of cancer cell proliferation. This finding suggests that such compounds could be developed into novel chemotherapeutic agents, particularly for the treatment of cancers that are resistant to conventional chemotherapy.
Additionally, the Dimethoxytrityl group has been studied for its potential to enhance the stability of nucleic acid molecules in harsh environments. A 2023 review article in Chemical Reviews highlighted the role of Dimethoxytrityl-protected nucleosides in the development of nucleic acid-based therapeutics for gene editing applications. The study emphasized that the controlled release of the native nucleotide moiety is critical for the successful delivery of gene-editing tools such as CRISPR-Cas9, where the stability of the nucleic acid molecule directly impacts the efficiency of the editing process.
Despite its many applications, the use of 5’-O-(4,4’-Dimethoxytrityl)thymidine is not without challenges. The synthesis of this compound requires careful optimization of reaction conditions to avoid side reactions that could lead to the formation of impurities. Furthermore, the removal of the Dimethoxytrityl group must be carried out under conditions that do not compromise the integrity of the nucleotide backbone. These considerations highlight the importance of rigorous quality control in the production of Dimethoxytrityl-protected nucleosides for both research and therapeutic applications.
Looking ahead, the continued exploration of 5’-O-(4,4’-Dimethoxytrityl)thymidine and its derivatives is expected to drive innovations in nucleic acid chemistry and biomedical research. The ability to modulate the properties of nucleic acid molecules through the use of protecting groups like Dimethoxytrityl opens new avenues for the development of advanced therapeutics, diagnostics, and biotechnological tools. As research in this field progresses, the role of 5’-O-(4,4’-Dimethoxytrityl)thymidine is likely to expand, contributing to the next generation of nucleic acid-based technologies.
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